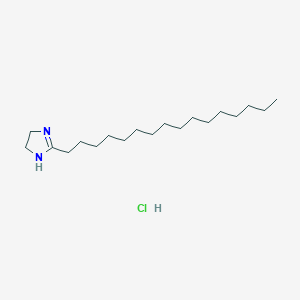
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride is a compound that combines a benzotriazole moiety with a pyridine ring through an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride typically involves the reaction of 2-(2-pyridin-2-ylethyl)benzotriazole with hydrochloric acid. The benzotriazole moiety can be synthesized through various methods, including the reaction of o-phenylenediamine with sodium nitrite in the presence of hydrochloric acid, followed by the reaction with 2-bromoethylpyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used as a corrosion inhibitor for metals, particularly copper and its alloys.
Mécanisme D'action
The mechanism of action of 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride involves its interaction with molecular targets through its benzotriazole and pyridine moieties. The benzotriazole ring can act as a leaving group, facilitating various chemical transformations. The pyridine ring can coordinate with metal ions, making it useful in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Pyridin-2-ylethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a benzotriazole moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have a pyrimidine ring instead of benzotriazole.
Uniqueness
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride is unique due to its combination of benzotriazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
16571-65-6 |
|---|---|
Formule moléculaire |
C13H13ClN4 |
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
2-(2-pyridin-2-ylethyl)benzotriazole;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-2-7-13-12(6-1)15-17(16-13)10-8-11-5-3-4-9-14-11;/h1-7,9H,8,10H2;1H |
Clé InChI |
PBRMCJHNXRYBDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCN2N=C3C=CC=CC3=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)






![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
